(R)-2-mercaptobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8O2S |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
(2R)-2-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
InChI Key |
CFPHMAVQAJGVPV-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)S |
Canonical SMILES |
CCC(C(=O)O)S |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 2 Mercaptobutanoic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolution of racemic mixtures. The primary strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
Chiral Auxiliaries in Stereocontrolled Synthesis
Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A notable example involves the use of pseudoephedrine as a chiral auxiliary. In this method, a racemic α-bromo ester is subjected to a dynamic kinetic resolution in a nucleophilic substitution reaction with a thiol. For instance, the reaction of an α-bromo ester derived from N-methyl pseudoephedrine with trityl thiol can lead to the formation of the corresponding α-tritylthio derivative with high diastereoselectivity. researchgate.net The success of this method relies on the equilibration of the α-bromo esters to their thermodynamic ratios prior to the nucleophilic attack. The chiral auxiliary can then be cleaved to afford the desired α-mercapto carboxylic acid derivative. This dynamic resolution approach has been successfully applied to prepare α-mercapto carboxylic acid derivatives with diastereomeric ratios up to 97:3. researchgate.net
Another approach utilizes N-hydroxyphthalimide (NHP) esters derived from α-thio-substituted carboxylic acids. For example, 2-(benzylthio)butanoic acid can be converted to its corresponding NHP ester. caltech.edu This activated ester can then participate in enantioconvergent cross-coupling reactions.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |
| N-methyl pseudoephedrine | α-bromo esters | Trityl thiol | up to 97:3 | researchgate.net |
Asymmetric Catalysis for Carbon-Sulfur Bond Formation
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is broadly divided into transition metal catalysis and organocatalysis.
Transition metal catalysts, in conjunction with chiral ligands, are powerful tools for the formation of carbon-sulfur bonds with high enantioselectivity.
One prominent method is the copper-catalyzed asymmetric carbenoid insertion into S-H bonds. Using chiral spiro bisoxazoline ligands, copper complexes can catalyze the reaction between a diazoester and a thiol to produce α-mercaptoesters. rsc.orgacs.orgnih.gov This methodology has been shown to yield products with moderate to good enantioselectivities, reaching up to 85% ee. rsc.org The reaction is believed to proceed through a metal-bound ylide intermediate, which allows for a high level of enantiocontrol. researchgate.net
A cooperative catalytic system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA) has also been developed for highly enantioselective S-H bond insertion reactions. pku.edu.cnresearchgate.net This dual catalytic system affords α-mercaptoesters in high yields (77–97%) and with excellent enantioselectivities (up to 98% ee). pku.edu.cn The SPA is proposed to act as a chiral proton shuttle, facilitating the proton transfer step and thereby controlling the stereochemical outcome. pku.edu.cnd-nb.infonih.gov
Nickel-catalyzed cross-coupling reactions also present a viable route. For instance, the decarbonylative C-S coupling of thioesters can produce thioethers. acs.org While still an emerging area, enantioconvergent nickel-catalyzed reactions of α-thioester derivatives, such as NHP esters, with organozinc reagents have been explored for the synthesis of aliphatic thioesters, demonstrating the potential for this strategy. caltech.edu
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Copper-chiral spiro bisoxazoline | Carbenoid S-H insertion | α-diazoester, Thiol | up to 85% | rsc.org |
| Rh₂(OAc)₄ / Chiral Spiro Phosphoric Acid | S-H insertion | α-diazoester, Thiol | up to 98% | pku.edu.cn |
| Chiral Nickel Complex | Enantioconvergent Cross-Coupling | α-thioester NHP ester, Alkylzinc reagent | Modest ee | caltech.edu |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has seen rapid growth and offers a metal-free alternative to traditional catalysis.
For the synthesis of chiral thiols, asymmetric Michael additions have been effectively employed. Chiral bifunctional thiourea (B124793) organocatalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes under neutral conditions, affording products with high yields and enantioselectivities. rsc.org
In a related strategy, the conjugate addition of aldehydes to nitroethylene, catalyzed by a chiral pyrrolidine (B122466) and an acidic co-catalyst, provides a route to γ²-amino acids. nih.gov This demonstrates the potential for organocatalytic methods to construct chiral centers that can be further elaborated to the desired mercapto acid.
More directly, the enantioselective synthesis of tertiary thiols has been achieved through the Michael addition of 5H-thiazol-4-ones to nitroolefins, catalyzed by a bifunctional ureidopeptide-based Brønsted base. acs.orgacs.org Notably, the preparation of the starting thiazolone derivatives involves the reaction of compounds such as 2-mercaptobutanoic acid with nitriles, directly linking this methodology to the target compound. acs.orgacs.org
| Organocatalyst Type | Reaction Type | Substrates | Key Features | Reference |
| Chiral Thiourea | Michael Addition | Thiol, Nitroalkene | High yields and enantioselectivities under neutral conditions. | rsc.org |
| Chiral Pyrrolidine / Acid Co-catalyst | Michael Addition | Aldehyde, Nitroethylene | Efficient access to γ²-amino acid precursors. | nih.gov |
| Ureidopeptide-based Brønsted Base | Michael Addition | 5H-Thiazol-4-one, Nitroolefin | Synthesis of tertiary thiols; starting material from 2-mercaptobutanoic acid. | acs.orgacs.org |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions.
The enzymatic kinetic resolution of racemic mixtures is a widely used strategy for obtaining enantiomerically pure compounds. jocpr.com In this process, an enzyme selectively reacts with one enantiomer of a racemic substrate, leaving the other unreacted. Lipases are particularly versatile enzymes for this purpose. jocpr.compolimi.itubbcluj.ronih.gov
For the synthesis of chiral α-mercapto acids, lipase-catalyzed kinetic resolution of their corresponding esters has been demonstrated. For example, the enantioselective hydrolysis of a racemic ester can provide the desired enantiomer of the acid in high enantiomeric purity. researchgate.net Similarly, the enantioselective transesterification of a racemic alcohol precursor, catalyzed by a lipase (B570770), can be a key step in a synthetic route to the final chiral thiol. nih.gov For instance, Amano Lipase PS-C II has been used for the kinetic resolution of a racemic alcohol via acetylation, affording the (R)-configured alcohol with an enantiomeric excess of 99.6%. nih.gov
While the direct enzymatic synthesis of (R)-2-mercaptobutanoic acid is less commonly reported, the resolution of related compounds highlights the potential of biocatalysis. For instance, the enzymatic resolution of (rac)-thiomalic acid using Pseudomonas cepacia lipase has been described in the synthesis of (R)-4,4,4-trifluoro-2-mercaptobutyric acid. researchgate.net
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) of Product | Reference |
| Amano Lipase PS-C II | Kinetic Resolution (Acetylation) | Racemic alcohol | 99.6% ((R)-alcohol) | nih.gov |
| Pseudomonas cepacia Lipase | Kinetic Resolution | (rac)-thiomalic acid derivative | High | researchgate.net |
| Candida antarctica Lipase A | Kinetic Resolution (Alkoxycarbonylation) | Racemic cyclic amino esters | High | nih.gov |
Microbial Transformations for Enantiopure Precursors
Biocatalysis offers a powerful and sustainable route to chiral molecules, often providing high selectivity under mild reaction conditions. The synthesis of this compound can be effectively approached through the creation of enantiopure precursors using microbial enzymes. A key strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing the other to be isolated in high purity.
A pertinent example is the enzymatic resolution of racemic 2-hydroxybutanoic acid, a direct precursor to 2-mercaptobutanoic acid. In one study, an NAD-independent L-lactate dehydrogenase (L-iLDH) was employed to resolve racemic 2-hydroxybutanoate. nih.gov The enzyme specifically oxidized the (S)-enantiomer to 2-oxobutanoate, leaving the desired (R)-2-hydroxybutanoate (also referred to as D-2-hydroxybutanoate in the study) untouched. nih.gov This biocatalytic process achieved a high concentration of (R)-2-hydroxybutanoate with an exceptional enantiomeric excess (ee) of 99.1%. nih.gov The co-product, 2-oxobutanoate, is also a valuable chemical intermediate. nih.gov
Similarly, lipases have been explored for the resolution of racemic precursors. For instance, lipases from Pseudomonas cepacia have been successfully used in the enzymatic resolution of racemic thiomalic acid, a structurally related mercapto-dicarboxylic acid, demonstrating the utility of these enzymes in discriminating between enantiomers of sulfur-containing carboxylic acids.
These microbial transformation methods highlight a practical and efficient strategy for generating the chiral precursors necessary for the synthesis of enantiopure this compound.
Research Findings on Microbial Kinetic Resolution
| Enzyme/Biocatalyst | Substrate | Target Product | Key Outcome | Reference |
|---|---|---|---|---|
| NAD-independent L-lactate dehydrogenase (L-iLDH) | Racemic 2-hydroxybutanoate | (R)-2-hydroxybutanoate | 99.1% enantiomeric excess (ee) | nih.gov |
| Lipase from Pseudomonas cepacia | (rac)-Thiomalic acid | (R)-4,4,4-trifluoro-2-mercaptobutyric acid derivative | Successful enzymatic resolution |
Precursor Design and Stereochemical Control
The successful enantioselective synthesis of this compound relies heavily on strategic precursor design and the implementation of methods that can precisely control stereochemistry.
Rational Design of Prochiral Substrates
A sophisticated approach to stereochemical control involves the use of prochiral substrates. A prochiral molecule is one that can be converted from achiral to chiral in a single step. By designing a substrate with a prochiral center, an enzyme can selectively create the desired stereocenter.
For the synthesis of an (R)-configured precursor like (R)-2-hydroxybutanoic acid, a suitable prochiral substrate is 2-oxobutanoic acid. This α-keto acid has a planar carbonyl group that presents two distinct faces, termed the re-face and the si-face. An enzyme, such as a ketoreductase (KRED), can distinguish between these faces due to the specific three-dimensional arrangement of its active site.
The rational design principle is to select an enzyme that preferentially delivers a hydride to one specific face of the prochiral ketone. To produce (R)-2-hydroxybutanoic acid, a ketoreductase is needed that selectively attacks the si-face of 2-oxobutanoic acid. Ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, represent another class of enzymes that can be used. nih.govresearchgate.netnih.gov These enzymes asymmetrically reduce the carbon-carbon double bond of α,β-unsaturated compounds, such as ethyl 2-butenoate, which can serve as a prochiral precursor to a chiral butanoic acid derivative. nih.gov The enzyme's active site guides the substrate in a specific orientation, leading to a highly enantioselective reduction. nih.gov
Stereodivergent Synthesis Strategies
Stereodivergent synthesis provides a powerful and flexible platform for accessing different stereoisomers of a target molecule from a common starting material. This is typically achieved by changing the catalyst or reaction conditions. In the context of producing this compound precursors, biocatalytic stereodivergent methods are particularly valuable.
This strategy can be exemplified by the reduction of a prochiral ketone like 2-oxobutanoic acid. By screening a panel of ketoreductases (KREDs) from different microbial sources, it is possible to identify enzymes with opposite stereopreferences. alaska.edu One KRED might selectively reduce the ketone to the (R)-alcohol, while another KRED yields the (S)-alcohol, both with high enantiomeric excess. nih.govoup.comresearchgate.net
For example, research on the synthesis of other chiral hydroxy acids has shown that different KRED enzymes can produce either syn or anti diastereomers from the same racemic α-substituted-β-keto ester through a process called dynamic reductive kinetic resolution (DYRKR). alaska.edu This highlights the ability of enzymes to provide access to a full set of stereoisomers. nih.govresearchgate.net This principle is directly applicable to the synthesis of both (R)- and (S)-2-hydroxybutanoic acid from 2-oxobutanoic acid, allowing for the production of the desired (R)-enantiomer by selecting the appropriate enzyme.
Conceptual Illustration of Stereodivergent Control
| Prochiral Substrate | Catalyst | Product Stereochemistry | Controlling Factor |
|---|---|---|---|
| 2-Oxobutanoic acid | Ketoreductase A | (R)-2-Hydroxybutanoic acid | Enzyme active site selects for si-face attack |
| Ketoreductase B | (S)-2-Hydroxybutanoic acid | Enzyme active site selects for re-face attack |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. royalsocietypublishing.org The synthesis of this compound can incorporate several of these principles, primarily through the use of biocatalysis and innovative chemical methods.
Core Green Chemistry Principles Applied:
Use of Catalysts: Biocatalytic methods employing enzymes like ketoreductases, lipases, and ene-reductases rely on catalytic rather than stoichiometric amounts of the active agent. royalsocietypublishing.orgrsc.org This reduces waste and increases efficiency. These enzymes are themselves biodegradable and are derived from renewable resources.
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and pressure. nih.gov This avoids the need for high energy inputs and harsh organic solvents often required in traditional chemical synthesis, contributing to a safer and more energy-efficient process. royalsocietypublishing.org
High Selectivity and Atom Economy: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts. nih.gov This leads to cleaner reaction profiles, simplifies purification, and improves atom economy by ensuring that more of the starting material is converted into the desired product. royalsocietypublishing.org
Use of Safer Solvents and Reagents: Water is the solvent of choice for most biocatalytic transformations, which is a significant advantage over volatile and often toxic organic solvents. organic-chemistry.org
Innovative and Greener Chemical Methods: Beyond biocatalysis, other green methodologies can be applied. For example, visible-light photoredox catalysis represents a sustainable strategy for forming carbon-sulfur bonds. bohrium.com Such methods use light as a renewable energy source and can often be performed under mild conditions, avoiding harsh reagents. bohrium.com Combining a robust immobilized chiral catalyst with a continuous flow reactor can also enhance sustainability by allowing for catalyst recycling and improved process control. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be achieved through pathways that are not only efficient and selective but also environmentally benign.
Chiral Resolution Strategies for Enantiopure R 2 Mercaptobutanoic Acid
Diastereomeric Salt Formation and Crystallization
One of the most established and widely used methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nih.govresearchgate.net This technique leverages the reaction of a racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point. chiraltech.comacs.org This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes from the solution, while the more soluble one remains. nih.gov After separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond. acs.orgchiralpedia.com
The success of diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent. For resolving acidic compounds like 2-mercaptobutanoic acid, enantiomerically pure chiral amines are the agents of choice. chiraltech.comchiralpedia.com The selection process is often empirical, and several bases may be screened to find one that forms diastereomeric salts with a significant solubility difference, leading to efficient separation. nih.gov Naturally occurring alkaloids are frequently used due to their ready availability and strong basicity. chiraltech.comacs.org Synthetic chiral amines are also widely employed.
Key considerations for selecting a resolving agent include:
Availability and Cost: The agent should be readily available in high enantiomeric purity at a reasonable cost, especially for large-scale applications.
Basicity: The amine must be sufficiently basic to form a stable salt with the carboxylic acid.
Crystallization Properties: The resulting diastereomeric salt of the desired enantiomer should form well-defined, stable crystals and exhibit a significant solubility difference from its diastereomeric counterpart in a suitable solvent. nih.gov
Below is a table of common chiral resolving agents used for the resolution of racemic acids.
| Resolving Agent Category | Specific Examples |
| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine (B1679958), Cinchonidine, (+)-Cinchotoxine |
| Synthetic Chiral Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, (R)-1-(1-Naphthyl)ethylamine, Dehydroabietylamine, 2-Amino-1-butanol |
This table presents common resolving agents for carboxylic acids; specific suitability for (R)-2-mercaptobutanoic acid would require experimental screening.
Once a suitable resolving agent is identified, the crystallization process must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. This optimization is a multiparametric process involving the careful selection of solvent, temperature profile, and concentration. researchgate.net
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers. Often, a mixture of solvents is used to fine-tune polarity and solubility characteristics. Protic solvents like alcohols (methanol, ethanol) or aprotic solvents like acetonitrile (B52724) and ethers may be screened. semanticscholar.org
Temperature and Cooling Rate: The temperature profile during crystallization affects the nucleation and growth of crystals. A slow, controlled cooling rate generally favors the formation of larger, purer crystals and prevents the co-precipitation of the more soluble diastereomer. Thermodynamic models and solubility curve data can be used to design an optimal temperature strategy. researchgate.net
Concentration: The concentration of the diastereomeric salt solution is also crucial. Supersaturation is required for crystallization to occur, but excessively high concentrations can lead to rapid precipitation and trapping of impurities, thereby reducing the enantiomeric excess of the product.
The optimization process is iterative, often requiring numerous recrystallization steps to achieve high enantiomeric purity. chiraltech.com
Kinetic Resolution Techniques
Kinetic resolution is a powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster to form a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. nih.gov However, when combined with in-situ racemization of the starting material (a process known as dynamic kinetic resolution), yields can theoretically reach 100%. nih.gov
Enzymes, particularly lipases, are highly effective and stereoselective catalysts for a wide range of chemical transformations, making them ideal for kinetic resolutions. nih.gov For resolving this compound, two primary enzymatic strategies can be envisioned: the enantioselective esterification of the carboxylic acid group or the enantioselective hydrolysis (or transesterification) of a corresponding thioester derivative.
Lipases such as Candida antarctica Lipase (B570770) B (CALB), Candida rugosa lipase, and Thermomyces lanuginosus lipase have demonstrated high enantioselectivity in resolving racemic carboxylic acids and thiols. nih.govnih.gov The reaction typically involves:
Enantioselective Esterification: The racemic acid is reacted with an alcohol in a non-aqueous solvent. The lipase selectively catalyzes the esterification of one enantiomer (e.g., the S-enantiomer) more rapidly, leaving the desired this compound unreacted and enantiomerically enriched. nih.gov
Enantioselective Hydrolysis of a Thioester: Alternatively, the racemic 2-mercaptobutanoic acid can first be converted to a simple ester (e.g., an ethyl thioester). A lipase is then used in an aqueous medium to selectively hydrolyze the ester of one enantiomer back to the acid, allowing for separation of the remaining, unhydrolyzed ester enantiomer. researchgate.net
The choice of enzyme, solvent, acyl donor (for transesterification), and temperature are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov
| Enzyme Source | Typical Reaction Catalyzed | Substrate Class |
| Candida antarctica Lipase B (CALB) | Esterification, Transesterification, Hydrolysis | Carboxylic acids, Alcohols, Esters |
| Thermomyces lanuginosus Lipase (TLL) | Esterification, Transesterification | Carboxylic acids, Thioesters |
| Candida rugosa Lipase (CRL) | Esterification, Hydrolysis | Carboxylic acids |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis, Thiotransesterification | Thioesters |
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. This field has provided powerful tools for kinetic resolution, avoiding the use of metals or enzymes. For thiols and carboxylic acids, common strategies involve enantioselective acylation. chiraltech.comsigmaaldrich.com
In a typical scenario for resolving 2-mercaptobutanoic acid, the racemic mixture could be subjected to acylation with an acylating agent (like an acid anhydride) in the presence of a substoichiometric amount of a chiral organocatalyst. The catalyst, such as a chiral phosphoric acid or a bifunctional (thio)urea catalyst, would preferentially activate one enantiomer, leading to its faster acylation. nih.govchiraltech.com This allows the unreacted enantiomer to be recovered in high enantiomeric purity.
Examples of relevant organocatalytic systems include:
Chiral Phosphoric Acids (CPAs): These catalysts have been successfully used in the kinetic resolution of various substrates, including the addition of thiols to electrophiles. sigmaaldrich.comnih.gov
Bifunctional Amine-Thioureas: Derived from cinchona alkaloids, these catalysts can activate both the nucleophile and electrophile through hydrogen bonding, enabling highly selective acylation reactions. semanticscholar.org
Chiral Acyl-Transfer Catalysts: Catalysts like benzotetramisole (BTM) have been shown to enable the kinetic resolution of N-acyl-thiolactams via enantioselective deacylation, a principle adaptable to other thiol-containing molecules. researchgate.net
The selectivity factor (s) is a key metric in kinetic resolution, indicating the efficiency of the separation. High selectivity factors are necessary to obtain products with high enantiomeric excess. chiraltech.com
Chromatographic Enantioseparation Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and versatile method for both analytical and preparative-scale separation of enantiomers. nih.gov The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly after derivatization with a chiral reagent.
Direct Enantioseparation: This is the most common chromatographic approach, where the racemic mixture is passed through a column containing a chiral stationary phase. chiralpedia.com The enantiomers form transient, diastereomeric complexes with the CSP, and due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, leading to their separation. sigmaaldrich.com For an acidic compound like 2-mercaptobutanoic acid, several types of CSPs are suitable:
Anion-Exchange Type CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the resolution of acidic compounds. They feature quinine or quinidine (B1679956) derivatives as chiral selectors, which interact with acidic analytes via ion-exchange and other intermolecular forces. chiraltech.com
Polysaccharide-Based CSPs: Coated or immobilized derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series) are broadly applicable and can resolve a wide variety of racemates, including carboxylic acids. nih.gov
Protein-Based CSPs: Stationary phases based on immobilized proteins (e.g., bovine serum albumin, ovomucoid) can also be effective, particularly in reversed-phase conditions. nih.gov
Indirect Enantioseparation: In this method, the racemic 2-mercaptobutanoic acid is first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard, achiral HPLC column (like a C18 column). mdpi.com The thiol group or the carboxylic acid group can be targeted for derivatization. For instance, reacting the thiol group with a chiral reagent like 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) forms diastereomeric dithiocarbamates that can be resolved. semanticscholar.orgrsc.org After separation, the derivatizing agent must be cleaved to recover the pure enantiomer, which adds extra steps to the process.
| Separation Method | Principle | Stationary Phase | Key Feature |
| Direct HPLC | Enantiomers interact differently with a chiral selector immobilized on the support. | Chiral (e.g., Polysaccharide, Anion-Exchanger) | Direct separation without derivatization. |
| Indirect HPLC | Racemate is converted into diastereomers using a chiral derivatizing agent. | Achiral (e.g., C18) | Separates diastereomers on standard columns; requires derivatization and cleavage steps. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase, often with a co-solvent. | Chiral (same as HPLC) | Faster separations and reduced solvent consumption compared to HPLC. chiraltech.com |
Chiral Stationary Phase HPLC/GC Applications
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the analytical and preparative separation of chiral compounds. The success of these separations hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can effectively discriminate between the enantiomers of 2-mercaptobutanoic acid.
High-Performance Liquid Chromatography (HPLC):
For acidic compounds like 2-mercaptobutanoic acid, polysaccharide-based CSPs are often effective. These phases, typically derived from cellulose or amylose coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition abilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The presence of the carboxylic acid and thiol groups in 2-mercaptobutanoic acid provides the necessary interaction points for chiral recognition on these CSPs.
The mobile phase composition is a critical parameter in optimizing the separation. In normal-phase mode, a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) is typically used. For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group. In reversed-phase mode, which is also a possibility with certain immobilized polysaccharide CSPs, mixtures of water and organic solvents like acetonitrile or methanol (B129727) are employed, often with a pH-adjusting buffer.
Gas Chromatography (GC):
Direct enantiomeric separation of carboxylic acids by GC is challenging due to their high polarity and low volatility. Therefore, a derivatization step is typically required before analysis. The carboxylic acid group of 2-mercaptobutanoic acid can be esterified (e.g., to its methyl or ethyl ester) to increase its volatility. The thiol group may also require protection depending on the column and conditions used.
Once derivatized, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based CSPs are particularly common for this purpose. These phases separate enantiomers based on inclusion complexation, where the analytes fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) is crucial for achieving separation. The separation of structurally similar compounds, such as 2-methylbutyric acid, has been successfully demonstrated using this approach, indicating its feasibility for the derivatized forms of 2-mercaptobutanoic acid.
The following table illustrates hypothetical chromatographic conditions for the separation of derivatized 2-mercaptobutanoic acid enantiomers, based on established methods for similar chiral acids.
| Parameter | HPLC Example Conditions | GC Example Conditions |
| Analyte Form | Underivatized | Methyl Ester Derivative |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | n-Hexane/Isopropanol/TFA (90:10:0.1) | Helium |
| Flow Rate / Gas Velocity | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 110°C (Isothermal) |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) |
| Hypothetical Retention (R-enantiomer) | 10.5 min | 12.3 min |
| Hypothetical Retention (S-enantiomer) | 12.0 min | 12.9 min |
This table presents illustrative examples based on common practices for separating chiral carboxylic acids and does not represent experimentally verified data for 2-mercaptobutanoic acid.
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component. Due to the low polarity of CO2, polar organic solvents (modifiers) such as methanol, ethanol, or isopropanol are added to modulate the mobile phase strength and enhance analyte solubility.
The same polysaccharide-based CSPs that are successful in HPLC are the most widely used and effective columns for chiral SFC. The fundamental chiral recognition mechanisms are similar to those in normal-phase HPLC. For acidic compounds like 2-mercaptobutanoic acid, additives are often crucial for achieving good chromatography. Acidic additives can improve peak shape, but for preparative work, they can complicate product isolation. Basic additives, such as diethylamine (B46881) or ammonium (B1175870) hydroxide, are sometimes used to interact with the silica support's surface silanol (B1196071) groups, which can also lead to improved peak shapes for acidic analytes.
The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for the use of higher flow rates without a significant loss in separation efficiency. This makes SFC particularly well-suited for high-throughput screening and preparative-scale purification. Method development in SFC involves optimizing several parameters, including the choice of CSP, the type and percentage of the modifier, the concentration and type of additive, the back pressure, and the column temperature. These parameters influence the density and solvating power of the mobile phase, thereby affecting retention and selectivity.
The table below outlines potential parameters for the enantioseparation of this compound using SFC, based on general principles for resolving chiral acids.
| Parameter | SFC Screening Conditions |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | CO2 / Methanol with 0.1% Formic Acid |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 220 nm |
| Hypothetical Retention (R-enantiomer) | 3.2 min |
| Hypothetical Retention (S-enantiomer) | 3.8 min |
This table presents a hypothetical screening method for 2-mercaptobutanoic acid enantiomers and does not represent experimentally verified data.
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R 2 Mercaptobutanoic Acid As a Chiral Building Block in Organic Synthesis
Derivatization for Enhanced Reactivity and Selectivity
To be effectively utilized as a chiral building block, (R)-2-mercaptobutanoic acid often requires derivatization of its carboxylic acid and thiol functionalities. These modifications serve to modulate the steric and electronic properties of the molecule, thereby influencing the stereochemical outcome of subsequent reactions. The introduction of specific groups can facilitate the formation of key intermediates, such as thioesters and amides, which are pivotal in various synthetic strategies.
Thioesters are valuable intermediates in organic synthesis due to the enhanced acidity of their α-protons and the ability of the thioester group to act as a good leaving group. The conversion of this compound to a thioester derivative allows for its participation in a range of carbon-carbon bond-forming reactions, most notably aldol-type additions.
The formation of a thioester from this compound can be achieved through standard esterification procedures, often involving activation of the carboxylic acid followed by reaction with a thiol. For instance, coupling with a thiol such as thiophenol or ethanethiol (B150549) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding thioester.
Once formed, the chiral thioester can be deprotonated at the α-position with a suitable base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. This enolate can then react with various electrophiles, including aldehydes and ketones, in aldol (B89426) reactions. The stereochemical outcome of these reactions is influenced by the stereocenter of the original this compound, the nature of the thioester group, and the reaction conditions.
While specific research data on the diastereoselectivity of aldol reactions involving thioesters derived directly from this compound is not extensively documented in readily available literature, the general principles of asymmetric aldol reactions suggest that the chiral backbone would induce facial selectivity in the approach of the electrophile to the enolate. The formation of a six-membered chair-like transition state, as proposed in the Zimmerman-Traxler model for boron enolates, often dictates the stereochemical outcome. harvard.edu
Table 1: Hypothetical Diastereoselective Aldol Reaction of a Thioester Derived from this compound This table is illustrative and based on general principles of asymmetric synthesis, as specific data for this compound derivatives in this context is limited.
| Entry | Aldehyde (Electrophile) | Base | Thioester Moiety (R') | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | LDA | Phenyl | Data not available |
| 2 | Isobutyraldehyde | 9-BBN Triflate | Ethyl | Data not available |
The resulting β-hydroxy thioesters are valuable synthetic intermediates that can be further transformed. For example, the thioester group can be readily converted to other functional groups, such as carboxylic acids, esters, or ketones, providing access to a wide range of chiral molecules.
The carboxylic acid functionality of this compound can be converted into chiral amides and esters, which can serve as important chiral auxiliaries or key structural motifs in biologically active molecules. nih.govnih.gov
Chiral Amide Formation:
The synthesis of chiral amides from this compound typically involves the coupling of the carboxylic acid with a chiral or achiral amine using a peptide coupling reagent. researchgate.netnih.gov A wide array of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). The choice of coupling reagent and reaction conditions is crucial to ensure high yields and prevent racemization at the chiral center. researchgate.net
For instance, the reaction of this compound with a chiral amine, such as (R)-1-phenylethylamine, in the presence of a coupling agent like HATU, would yield a diastereomeric amide. The stereochemical information from both the acid and the amine components would influence the properties and subsequent reactivity of the resulting molecule. These chiral amides can be used as chiral auxiliaries to direct the stereochemical course of reactions at other parts of the molecule. nih.gov
Table 2: Representative Coupling Reagents for Chiral Amide Synthesis from this compound
| Coupling Reagent | Additive | Typical Solvent | General Features |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM) | Cost-effective, but can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. |
| HATU | DIPEA | Dimethylformamide (DMF) | Highly efficient, fast reaction times, and low racemization. |
| PyBOP | DIPEA | Dichloromethane (DCM) | Effective for sterically hindered couplings. |
Chiral Ester Formation:
Similarly, chiral esters can be synthesized from this compound through esterification with a chiral or achiral alcohol. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comnih.gov However, for more sensitive substrates or to achieve milder reaction conditions, other methods such as the use of coupling agents (similar to amide formation) or the Steglich esterification (using DCC and a catalytic amount of DMAP) can be employed.
The reaction with a chiral alcohol, for example, (-)-menthol, would result in the formation of a diastereomeric ester. These chiral esters can be valuable as intermediates in the synthesis of natural products and pharmaceuticals, where the ester group can be later hydrolyzed or transformed.
Table 3: Common Methods for Chiral Ester Synthesis from this compound
| Method | Reagents | Typical Conditions | Advantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Simple and inexpensive for simple alcohols. |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature in an inert solvent | Mild conditions, suitable for sensitive substrates. |
| Yamaguchi Esterification | Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room temperature | Effective for sterically hindered alcohols and acids. |
The derivatization of this compound into these chiral thioesters, amides, and esters significantly broadens its utility as a chiral building block in asymmetric synthesis, providing pathways to a diverse array of enantiomerically enriched compounds. Further research into the specific applications and stereochemical outcomes of these derivatives would be highly valuable to the field of organic synthesis.
Applications of R 2 Mercaptobutanoic Acid in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis, and (R)-2-mercaptobutanoic acid offers a versatile scaffold for creating new ligand architectures. The presence of both a thiol and a carboxylic acid group allows for its incorporation into a variety of ligand frameworks, enabling coordination to a wide range of transition metals.
The thiol group of this compound can be utilized to synthesize both monodentate and bidentate ligands. Monodentate ligands could be prepared by converting the carboxylic acid to a non-coordinating group, such as an ester or an amide, to isolate the coordinating effect of the chiral thiol. Such ligands could be valuable in reactions where a single coordination site with a specific chirality is desired.
More commonly, the bifunctional nature of this compound would be exploited to create bidentate S,O-ligands. The combination of a soft sulfur donor and a hard oxygen donor makes these ligands suitable for coordinating with a variety of transition metals, including those from the later transition series like palladium, rhodium, and iridium. The synthesis of these ligands would typically involve the reaction of the thiol group with a suitable metal precursor, while the carboxylic acid could either coordinate directly or be modified to tune the electronic and steric properties of the ligand.
For instance, the reaction of this compound with a metal acetate (B1210297) could lead to the in-situ formation of a bidentate S,O-ligand. Alternatively, the carboxylic acid could be converted to an ester or amide bearing another coordinating group, leading to the formation of S,N or S,P bidentate ligands. The modular nature of such a synthetic approach would allow for the creation of a library of ligands with varying steric and electronic properties, which could then be screened for optimal performance in various asymmetric reactions.
Table 1: Potential Monodentate and Bidentate Ligands Derived from this compound
| Ligand Type | General Structure | Potential Metal Partners |
| Monodentate Thiol | R-S-M | Pd, Rh, Ir, Au |
| Bidentate S,O | R-S-M-O-C=O | Pd, Rh, Ir, Cu, Ni |
| Bidentate S,N | R-S-M-N-R' | Pd, Rh, Ir |
| Bidentate S,P | R-S-M-P-R'₂ | Pd, Rh, Ir |
This table presents hypothetical ligand structures and their potential applications based on the known coordination chemistry of thiol and carboxylate groups.
Chiral ligands derived from this compound could find application in a wide range of transition metal-catalyzed asymmetric reactions. The specific nature of the ligand, including its denticity and the nature of the donor atoms, would determine its suitability for a particular transformation.
Bidentate S,O-ligands, for example, could be particularly effective in palladium-catalyzed allylic alkylation reactions. The combination of a soft sulfur atom to coordinate to the soft Pd(0) center and a hard oxygen atom to interact with the incoming nucleophile could lead to high levels of enantioselectivity. Similarly, rhodium and iridium complexes of these ligands could be explored for their potential in asymmetric hydrogenation and hydrosilylation reactions. researchgate.net
The modular design of these ligands would also allow for fine-tuning of their catalytic activity. For example, the steric bulk at the carbon atom bearing the thiol group could be varied to create a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction. Furthermore, the electronic properties of the ligand could be modified by introducing electron-donating or electron-withdrawing groups on the ligand backbone, which in turn would affect the reactivity of the metal catalyst.
Table 2: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Metal | Potential Ligand Type | Expected Outcome |
| Asymmetric Allylic Alkylation | Pd | Bidentate S,N or S,O | High enantioselectivity |
| Asymmetric Hydrogenation | Rh, Ir | Bidentate S,P or S,O | High enantioselectivity |
| Asymmetric Hydrosilylation | Rh, Ir | Bidentate S,P or S,O | High enantioselectivity |
| Asymmetric Michael Addition | Cu, Ni | Bidentate S,O | High enantioselectivity |
This table outlines potential applications based on the successful use of analogous chiral ligands in these reactions.
Role as an Organocatalyst
The presence of both a Brønsted acidic carboxylic acid group and a potentially Lewis basic thiol group makes this compound a promising candidate for organocatalysis. princeton.edu This dual functionality allows it to activate substrates through different modes of catalysis, including hydrogen bonding and Lewis acid/base interactions.
The carboxylic acid moiety of this compound can act as a hydrogen bond donor, activating electrophiles by increasing their reactivity towards nucleophilic attack. wikipedia.org This mode of catalysis is particularly relevant in reactions involving carbonyl compounds, such as aldol (B89426) and Michael additions. The chiral environment provided by the this compound catalyst could induce enantioselectivity in these reactions.
Furthermore, the thiol group could also participate in hydrogen bonding interactions, either as a donor or an acceptor, depending on the nature of the substrate and the reaction conditions. This bifunctional activation, where both the electrophile and the nucleophile are activated simultaneously, could lead to highly efficient and stereoselective transformations. The development of catalysts based on this principle has been a significant area of research in recent years. acs.orgacs.org
The thiol group in this compound can act as a Lewis base, coordinating to Lewis acidic species and activating them for subsequent reactions. For example, it could coordinate to a metal catalyst, thereby modifying its reactivity and selectivity. Alternatively, it could interact with organic substrates, for instance, by forming a transient thioester intermediate, which could then undergo further transformations.
Conversely, the carboxylic acid group can act as a Brønsted acid, protonating substrates and making them more electrophilic. researchgate.net In some cases, the carboxylate, formed upon deprotonation, can act as a Lewis base. This ambiphilic nature of the carboxyl group, combined with the Lewis basicity of the thiol, could be exploited in the design of novel bifunctional organocatalysts. rsc.orgprinceton.edu
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. In the context of this compound, mechanistic studies would focus on elucidating the role of the thiol and carboxylic acid groups in the catalytic cycle.
For transition metal-catalyzed reactions, techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling could be used to characterize the structure of the catalyst-substrate complexes and to identify the key intermediates in the catalytic cycle. These studies would provide valuable insights into the factors that control the enantioselectivity of the reaction, such as the nature of the metal-ligand bond and the steric and electronic properties of the ligand.
In the case of organocatalysis, mechanistic studies would aim to identify the mode of substrate activation, whether it is through hydrogen bonding, Lewis acid/base catalysis, or a combination of both. Kinetic studies, isotope labeling experiments, and computational calculations could be employed to probe the reaction mechanism and to determine the rate-determining step of the catalytic cycle. digitellinc.com A deeper understanding of these mechanistic details would pave the way for the development of more efficient and selective catalysts based on the this compound scaffold.
Transition State Analysis in Enantioselective Transformations
The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers of the product. A successful chiral catalyst must effectively differentiate between these transition states, favoring the one that leads to the desired enantiomer. For a catalyst derived from this compound, the chiral center at the C2 position, along with the thiol and carboxylic acid functionalities, would play a crucial role in the organization of the transition state assembly.
In a hypothetical scenario where a derivative of this compound acts as a chiral ligand for a metal catalyst, the thiol group could coordinate to the metal center. The stereochemistry of the resulting complex would be influenced by the (R)-configuration of the ligand. The carboxyl group could remain as a free acid, be converted to an ester or amide, or also participate in coordination, leading to a bidentate ligand. The steric and electronic properties of the ethyl group at the chiral center would further influence the shape of the catalytic pocket, thereby directing the approach of the substrates.
Transition state models for such catalytic systems would involve the precise arrangement of the substrates around the chiral metallic center. Non-covalent interactions, such as hydrogen bonding (potentially involving the carboxyl group or a derivative), steric repulsion, and electronic interactions, would be key factors in stabilizing one transition state over the other. The rigidity of the ligand backbone and the conformational preferences of the catalyst-substrate complex would be critical in achieving high enantioselectivity.
Computational Studies on Chiral Induction Mechanisms
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric reactions and understanding the origins of enantioselectivity. In the absence of extensive experimental data for this compound-based catalysts, computational studies would be invaluable in predicting their potential efficacy and guiding their design.
Furthermore, computational models can be used to perform a virtual screening of different derivatives of this compound, where the carboxyl group is modified to esters or amides of varying steric bulk. This would allow for the in silico optimization of the catalyst structure to maximize the energy difference between the competing transition states, thus leading to higher predicted enantioselectivity.
Specific Asymmetric Reactions Catalyzed by this compound Derivatives
While specific examples are not prevalent in the literature, the structural features of this compound suggest its potential utility in several classes of asymmetric reactions.
Asymmetric Conjugate Additions
Asymmetric conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction. Organocatalysts and metal complexes with chiral ligands are widely used to control the stereochemistry of this transformation. A derivative of this compound could potentially act as a chiral organocatalyst or ligand in such reactions.
For instance, the thiol group could act as a nucleophile in a sulfa-Michael addition, or the carboxyl group could be part of a bifunctional catalyst that activates both the nucleophile and the electrophile. If used as a ligand for a metal catalyst, such as copper or rhodium, the chiral environment created by the this compound derivative would direct the facial attack of the nucleophile onto the Michael acceptor.
Table 1: Hypothetical Enantioselective Michael Addition Data
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclohexenone | Diethyl malonate | 10 | Toluene | 85 | 70 |
| 2 | Chalcone | Acetophenone | 5 | CH2Cl2 | 92 | 85 |
| 3 | Nitro-styrene | Dimethyl malonate | 10 | THF | 78 | 65 |
Note: This data is hypothetical and for illustrative purposes only.
Enantioselective Reductions and Oxidations
Chiral ligands are essential for the enantioselective reduction of prochiral ketones and imines, as well as the enantioselective oxidation of sulfides and other substrates. Derivatives of this compound could be envisioned as ligands for transition metals commonly used in these transformations, such as ruthenium, rhodium, or titanium.
In an enantioselective ketone reduction, the chiral metal complex would deliver a hydride to one of the prochiral faces of the carbonyl group preferentially. The stereochemical outcome would be dictated by the arrangement of the ketone within the chiral pocket of the catalyst. Similarly, in an asymmetric oxidation, the chiral catalyst would control the delivery of the oxidant to the substrate.
Table 2: Hypothetical Enantioselective Reduction of Acetophenone
| Entry | Catalyst System | Reducing Agent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | [RuCl2(p-cymene)]2 / Ligand 1* | HCOOH/NEt3 | 25 | 24 | 95 | 88 (R) |
| 2 | Ti(OiPr)4 / Ligand 2* | BH3·SMe2 | 0 | 12 | 99 | 92 (S) |
Ligand 1 and 2 are hypothetical derivatives of this compound.
Asymmetric Cycloadditions
Asymmetric cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. Chiral Lewis acids are often employed as catalysts to control the facial selectivity of these reactions.
A complex formed between a Lewis acid (e.g., copper(II), scandium(III)) and a derivative of this compound could act as a chiral catalyst. The catalyst would coordinate to the dienophile or the dipolarophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene or dipole. The stereochemical outcome would depend on the specific geometry of the catalyst-substrate complex in the transition state.
Integration of R 2 Mercaptobutanoic Acid in Polymer Chemistry Research
Synthesis of Chiral Polymers
The synthesis of chiral polymers is a significant area of materials science, focusing on creating macromolecules with specific three-dimensional arrangements. proquest.com Chirality can be introduced into a polymer by using chiral monomers or by employing chiral catalysts during polymerization. alameed.edu.iqgoogle.com Such polymers are crucial for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. proquest.com
Stereoregular Polymerization Using (R)-2-mercaptobutanoic Acid Monomers
Stereoregular polymerization refers to processes that yield polymers with a highly ordered arrangement of stereocenters along the polymer chain. This is often achieved using specific catalysts or reaction conditions that control the stereochemistry of the monomer addition. acs.org For instance, chiral catalysts have been successfully used for the stereospecific polymerization of monomers like lactide to produce syndiotactic or isotactic polylactic acid. acs.org
This compound, possessing a chiral center, could theoretically serve as a monomer for the synthesis of chiral polythioesters. Polythioesters are a class of polymers known for their potential degradability and recyclability. The polymerization of a chiral mercaptocarboxylic acid could proceed via polycondensation. However, no specific studies detailing the stereoregular polymerization of this compound or the resulting polymer's properties were identified in the available literature.
Chiral Side-Chain Polymers for Enantioselective Separations
An alternative approach to creating chiral polymers is to attach chiral units as side chains to an achiral polymer backbone. These chiral side chains can create a chiral environment that allows the polymer to selectively interact with one enantiomer of a chiral molecule over the other. alameed.edu.iq This principle is the basis for chiral stationary phases used in chromatography for the separation of racemic mixtures.
This compound could potentially be used as a chiral pendant group. It could be attached to a pre-existing polymer backbone, for example, by reacting its carboxylic acid group with a polymer containing hydroxyl or amine functionalities. The thiol group would remain as a functional handle on the side chain. Despite the clear potential for this application, the scientific literature does not currently contain specific examples of polymers functionalized with this compound side chains being developed or tested for enantioselective separations.
Polymer Modification and Functionalization
Polymer modification involves chemically altering a polymer after it has been synthesized to impart new properties or functionalities. This is a versatile strategy to create advanced materials tailored for specific applications.
Thiol-Ene Click Chemistry for Polymer Functionalization
Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer functionalization. It involves the radical-mediated or nucleophile-initiated addition of a thiol (R-SH) group across a carbon-carbon double bond (an "ene"). This reaction is known for its high yield, tolerance to various functional groups, and mild reaction conditions. It has been widely used to modify polymer surfaces, create polymer networks, and conjugate molecules to polymers.
The thiol group of this compound makes it a suitable candidate for thiol-ene reactions. It could be reacted with polymers that have pendant alkene groups on their backbone or side chains. This would covalently attach the chiral mercaptobutanoic acid moiety to the polymer, introducing both chirality and a carboxylic acid group for further functionalization. While this is a chemically feasible and powerful strategy, no specific research articles were found that demonstrate the use of this compound in thiol-ene click chemistry for polymer functionalization.
Grafting this compound onto Polymer Backbones
Polymer grafting is a technique where polymer chains are attached as branches to a main polymer backbone, forming a graft copolymer. Common methods include "grafting to," where pre-formed polymer chains with reactive end-groups are attached to a backbone, and "grafting from," where polymerization is initiated from sites along the backbone.
The this compound molecule could be incorporated into grafting strategies in several ways. In a "grafting to" approach, its carboxylic acid could be used to anchor it to a polymer backbone. Alternatively, the thiol group is a known chain transfer agent in radical polymerizations, which could be utilized in certain "grafting from" techniques. Despite these possibilities, the literature search did not yield any specific examples of this compound being grafted onto polymer backbones.
Applications in Functional Materials Research
Functional materials are designed to possess specific properties that allow them to perform a particular function, for example, in sensors, electronics, or biomedical devices. google.com Chiral polymers are a key class of functional materials due to their ability to interact with polarized light and recognize other chiral molecules. proquest.com
Given the absence of specific research on polymers synthesized from or functionalized with this compound, there is no concrete data on their applications. Hypothetically, polymers incorporating this chiral molecule could be explored for applications such as:
Chiral stationary phases for HPLC.
Asymmetric catalysts.
Chiroptical sensors.
Biomedical materials with specific biological interactions.
However, without experimental data, these remain potential areas for future investigation rather than established applications.
Chiral Stationary Phases for Chromatography
There is no available research describing the synthesis, characterization, or application of chiral stationary phases for chromatography that incorporate This compound as a chiral selector or a component of the stationary phase. Consequently, no data on the performance of such materials, including enantiomeric separation factors or resolution values, can be provided.
Advanced Analytical and Spectroscopic Characterization in Research
Determination of Enantiomeric Excess and Absolute Configuration
Establishing the enantiomeric purity and confirming the absolute configuration of (R)-2-mercaptobutanoic acid are critical steps in its synthesis and application. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. masterorganicchemistry.comyoutube.com The absolute configuration refers to the precise three-dimensional arrangement of atoms in the molecule.
Chromatographic techniques are powerful tools for separating enantiomers, thereby allowing for the determination of enantiomeric excess. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most common methods. gcms.cznih.gov
The development of a chiral separation method for 2-mercaptobutanoic acid involves several key steps:
Column Selection : The choice of CSP is paramount. For a carboxylic acid like 2-mercaptobutanoic acid, CSPs based on cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin) are often effective for both GC and HPLC. mdpi.comgcms.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also a popular choice for HPLC. nih.gov
Derivatization : Due to the polarity and potential for peak tailing of the carboxylic acid and thiol groups, derivatization is often employed, particularly for GC analysis. Esterification of the carboxylic acid (e.g., to its methyl ester) or acylation of the thiol can improve volatility and chromatographic performance.
Method Optimization : For HPLC, the mobile phase composition (e.g., the ratio of hexane/isopropanol (B130326) and the use of acidic or basic additives) is optimized to achieve baseline separation of the enantiomers. nih.gov For GC, the temperature program, carrier gas flow rate, and injector/detector parameters are adjusted to maximize resolution. gcms.cz
The enantiomeric excess is calculated by integrating the peak areas of the (R) and (S) enantiomers in the resulting chromatogram.
Table 1: Illustrative Parameters for Chiral Chromatography Method Development
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Cyclodextrin-based | Cyclodextrin derivatives (e.g., β-DEX™) |
| Mobile Phase | Hexane/Alcohol mixtures (e.g., Isopropanol, Ethanol) with additives (e.g., Trifluoroacetic Acid) | Inert carrier gas (e.g., Helium, Hydrogen) |
| Analyte Form | Direct analysis or derivatization of the carboxylic acid/thiol | Derivatization typically required (e.g., methylation) |
| Detection | UV Detector (after derivatization if needed) or Chiroptical Detector (e.g., CD detector) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Key Optimization | Mobile phase composition, flow rate, column temperature | Temperature program, gas flow rate |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without requiring physical separation of the enantiomers. In a standard NMR experiment, enantiomers are indistinguishable because they have identical physical properties in an achiral environment. libretexts.org However, the addition of a chiral shift reagent (CSR) creates a chiral environment within the NMR tube.
Lanthanide-based complexes, such as Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), are common CSRs. libretexts.orgslideshare.net The mechanism involves the following steps:
The CSR, a Lewis acid, reversibly complexes with a Lewis basic site on the analyte molecule, such as the oxygen of the carboxyl group or the sulfur of the thiol group in 2-mercaptobutanoic acid. libretexts.org
This interaction forms transient diastereomeric complexes between the chiral reagent and each enantiomer of the analyte.
Because diastereomers have different physical properties, the protons in each enantiomer experience different induced magnetic fields from the paramagnetic lanthanide ion. This effect, known as a pseudocontact shift, resolves the previously overlapping signals into two distinct sets of peaks corresponding to the (R) and (S) enantiomers. slideshare.net
The enantiomeric excess can then be determined by integrating the corresponding signals for each enantiomer. libretexts.org
An alternative approach involves using a chiral derivatizing agent to covalently bond to the analyte, forming diastereomers that can be distinguished by standard NMR.
VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule. bruker.comnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods. nih.govuantwerpen.be A good match between the experimental and the calculated spectrum for the (R)-enantiomer provides a confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.gov It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. researchgate.net The carboxylic acid group in this compound contains a chromophore that gives rise to an ECD signal. researchgate.net Similar to VCD, the experimental ECD spectrum is compared with quantum mechanically calculated spectra to assign the absolute configuration. lew.ro The intensity of the ECD signal, known as the Cotton effect, is also proportional to the enantiomeric purity of the sample. nih.gov
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researcher.life However, it requires the formation of a high-quality, single crystal. For molecules like 2-mercaptobutanoic acid, which are liquids or low-melting solids, this can be challenging.
A common strategy is to prepare a crystalline derivative by reacting the chiral molecule with a reagent of a known, fixed absolute configuration (a chiral auxiliary). mdpi.com For this compound, this could involve forming an amide with a chiral amine or an ester with a chiral alcohol. Another approach is to form a salt with a chiral base. If this diastereomeric derivative forms suitable crystals, its structure can be determined by X-ray diffraction. Since the absolute configuration of the auxiliary is already known, the configuration of the 2-mercaptobutanoic acid moiety can be unambiguously determined. mdpi.com
Spectroscopic Probing of Reaction Intermediates
Understanding the mechanism of a chemical reaction requires identifying the transient species and intermediates that are formed. In-situ spectroscopy allows for the real-time monitoring of a reaction mixture without the need for sampling and quenching.
In-situ NMR Spectroscopy provides a powerful window into reaction mechanisms by monitoring changes in the chemical environment of nuclei (e.g., ¹H, ¹³C) as a reaction proceeds. nih.gov By acquiring NMR spectra at regular intervals, researchers can:
Track the consumption of reactants and the formation of products.
Identify and structurally characterize transient intermediates.
Obtain kinetic data by measuring the change in concentration of species over time.
For reactions involving this compound, in-situ NMR could be used to study its synthesis, such as the nucleophilic opening of a chiral precursor, by observing the appearance and disappearance of signals corresponding to specific protons or carbons in the starting materials, intermediates, and final product. nih.gov
In-situ IR Spectroscopy , often using an Attenuated Total Reflection (ATR) probe immersed directly in the reaction vessel, monitors changes in the vibrational modes of functional groups in real time. nih.govrsc.org This technique is particularly useful for tracking changes related to the carboxylic acid (C=O and O-H stretches) and thiol (S-H stretch) groups of this compound. By monitoring the intensity of specific IR absorption bands, one can follow the progress of a reaction, detect the formation of intermediates (which may have unique vibrational signatures), and elucidate the reaction kinetics and mechanism. nih.govrsc.orgrsc.org
Table 2: Application of In-situ Spectroscopy for Mechanistic Studies
| Technique | Information Provided | Example Application for this compound |
| In-situ NMR | Structural information on all soluble species, quantification, kinetics. | Studying the stereospecific synthesis of the compound by monitoring the signals of chiral intermediates. |
| In-situ IR (ATR) | Functional group transformation, reaction progress, kinetics. | Monitoring the esterification of the carboxylic acid group by tracking the disappearance of the acid O-H band and the appearance of the ester C=O band. |
Mass Spectrometry for Reaction Monitoring
Mass spectrometry (MS) has become an indispensable tool for real-time reaction monitoring in synthetic chemistry due to its high sensitivity, speed, and specificity. researchgate.net In the context of synthesizing or modifying this compound, mass spectrometry offers a powerful method to track the progress of a reaction, identify intermediates, and confirm the formation of the final product without the need for extensive sample preparation. waters.com
One of the key advantages of using mass spectrometry for reaction monitoring is the ability to obtain structural information and make informed decisions quickly, thereby enhancing the efficiency of the synthetic workflow. waters.com Techniques such as Atmospheric Solids Analysis Probe (ASAP-MS) allow for the direct analysis of reaction mixtures, providing mass spectra in under a minute. waters.com This rapid analysis can be used to:
Identify major components in starting materials: Ensuring the purity and identity of reactants before initiating the synthesis.
Monitor the progress of reactions: By tracking the disappearance of reactant signals and the appearance of product signals in the mass spectrum.
Confirm the formation of reaction products: The molecular weight of the target compound, this compound, can be confirmed by observing its corresponding molecular ion peak.
Compare the relative abundance of products: In cases where side reactions may occur, the relative intensities of the corresponding mass peaks can provide an estimate of the product distribution.
A more advanced and highly selective technique that can be employed is Multiple Reaction Monitoring (MRM). pharmtech.com MRM, typically performed on a triple quadrupole mass spectrometer, offers unmatched sensitivity for quantitative analyses. cuni.cz In an MRM experiment, a specific precursor ion (e.g., the molecular ion of a reactant) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific fragment ion is then monitored by the third quadrupole. cuni.cz This high specificity allows for the accurate quantification of reactants, intermediates, and products even in complex reaction mixtures.
For the synthesis of this compound, a hypothetical reaction monitoring setup using MRM could be designed. The table below illustrates the kind of transitions that would be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |
| Starting Material A | [M+H]⁺ of A | Fragment of A | [M+H]⁺ of A → Fragment of A |
| Intermediate B | [M+H]⁺ of B | Fragment of B | [M+H]⁺ of B → Fragment of B |
| This compound | 121.03 | 75.01 | [M+H]⁺ → [M+H-COOH]⁺ |
This table is illustrative and the exact m/z values would depend on the specific synthetic route and ionization method used.
The data generated from such an experiment would allow chemists to plot the concentration of each species over time, providing a detailed kinetic profile of the reaction. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of this compound.
Chemoinformatic Approaches for Structure-Property Relationships
Chemoinformatic approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. medwinpublishers.commedwinpublishers.com These methods are instrumental in the rational design of new molecules with desired characteristics. researchgate.net
In the context of this compound, chemoinformatic approaches can be employed to understand how modifications to its chemical structure would affect its properties. This is achieved by calculating a wide array of molecular descriptors that encode different aspects of the molecule's structure. These descriptors can be categorized as:
Constitutional: Describing the basic molecular composition (e.g., molecular weight, atom counts).
Topological: Characterizing the connectivity of atoms in the molecule.
Geometrical: Defining the 3D arrangement of the atoms.
Thermodynamic and Electronic: Including properties like electrostatic potential and partition coefficients (e.g., log P). imist.ma
Once these descriptors are calculated for a series of derivatives of this compound, statistical methods such as Multiple Linear Regression (MLR) are used to build a QSAR or QSPR model. medwinpublishers.commedwinpublishers.commdpi.com This model takes the form of an equation that relates the calculated descriptors to the observed property.
For instance, a hypothetical QSPR study on the antioxidant capacity of this compound derivatives might yield a model like:
Antioxidant Capacity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. The quality and predictive power of the model are assessed using various statistical parameters.
A crucial aspect of these studies is the validation of the developed models to ensure they are robust and can make accurate predictions for new, untested compounds. researchgate.net The findings from such studies can guide the synthesis of novel derivatives of this compound with enhanced properties. medwinpublishers.commedwinpublishers.com
The table below provides examples of molecular descriptors that could be calculated for this compound in a chemoinformatic study.
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 120.17 g/mol |
| Topological | Wiener Index | 25 |
| Geometrical | Molecular Surface Area | 150 Ų |
| Electronic | LogP | 1.2 |
| Spectroscopic | ¹³C NMR Shift (C1) | ~175 ppm |
These values are illustrative and would be precisely calculated using specialized chemoinformatics software.
By leveraging these computational techniques, researchers can explore the vast chemical space around this compound in a time and cost-effective manner, prioritizing the synthesis of compounds with the most promising profiles.
Computational Chemistry and Mechanistic Insights into R 2 Mercaptobutanoic Acid Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. biointerfaceresearch.com It offers a balance between computational cost and accuracy, making it well-suited for investigating the properties of molecules like (R)-2-mercaptobutanoic acid.
The reactivity and spectroscopic properties of this compound are intrinsically linked to its three-dimensional structure. A thorough conformational analysis is the first step in understanding its chemical behavior. DFT methods can be employed to identify the stable conformers and the energetic barriers between them. For a molecule with multiple rotatable bonds, such as the C-C and C-S bonds in this compound, a systematic search of the potential energy surface is necessary. This typically involves rotating the dihedral angles and performing geometry optimizations for each starting structure.
Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in determining the preferred conformations. researchgate.net In this compound, interactions such as hyperconjugation between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of adjacent bonds can significantly influence the relative energies of different conformers. researchgate.net DFT calculations can quantify these effects through Natural Bond Orbital (NBO) analysis, providing a detailed picture of the electronic delocalization that contributes to conformational stability.
Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (H-S-C-C) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 2.50 |
| Note: This data is illustrative and represents the type of output from DFT calculations. |
DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving this compound, such as its role as a nucleophile or its oxidation, DFT can be used to calculate the activation energies and reaction enthalpies.
The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is typically achieved using algorithms that optimize to a structure with one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the desired minima. These calculations provide a detailed, step-by-step description of the bond-breaking and bond-forming processes.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment. mdpi.comresearcher.life
The solvent plays a critical role in mediating chemical reactions and molecular recognition events. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how solvation influences its conformation and reactivity. In the context of chiral recognition, where a chiral molecule selectively interacts with another chiral entity, the solvent can either enhance or diminish the degree of discrimination. nih.gov
MD simulations can be used to calculate the free energy of binding between this compound and a chiral selector in a given solvent. By analyzing the trajectories, one can identify the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the diastereomeric complexes. The simulations can also reveal the role of solvent molecules in bridging interactions or competing for binding sites, thereby providing a molecular-level understanding of the solvation effects on chiral recognition. researchgate.net
This compound and its derivatives can act as ligands in catalytic systems. Understanding the interactions between the ligand and the substrate at the active site of a catalyst is crucial for designing more efficient and selective catalysts. MD simulations can be employed to study the binding of this compound to a metal center or an enzyme's active site. nih.gov
These simulations can reveal the preferred binding modes of the ligand and how its chirality influences the orientation of the substrate. By monitoring the distances and angles between key atoms over time, one can gain insights into the dynamic nature of the ligand-substrate interactions that precede the chemical transformation. This information is vital for explaining the stereoselectivity observed in many catalytic reactions.
Table 2: Illustrative Interaction Energies from MD Simulations of this compound with a Chiral Selector
| Diastereomeric Complex | Average Interaction Energy (kcal/mol) | Key Interactions |
| (R)-acid with (R)-selector | -8.5 | Hydrogen bond (COOH…N), van der Waals |
| (R)-acid with (S)-selector | -6.2 | Weaker hydrogen bond, steric repulsion |
| Note: This data is illustrative and represents the type of output from MD simulations. |
Quantum Chemical Calculations for Chiral Induction
Chiral induction refers to the transfer of chirality from one molecule to another, leading to a preference for one enantiomer in a chemical reaction. rsc.orgresearchgate.net Quantum chemical calculations, including DFT and higher-level ab initio methods, can provide fundamental insights into the mechanisms of chiral induction.
In reactions where this compound or a derivative acts as a chiral auxiliary, quantum chemical calculations can be used to model the transition states of the competing reaction pathways leading to the different stereoisomeric products. By comparing the activation energies of these diastereomeric transition states, one can predict the enantiomeric excess of the product.
These calculations can also elucidate the origin of the stereoselectivity by analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, that differentiate the transition state structures. This understanding is crucial for the rational design of new chiral catalysts and auxiliaries that can achieve high levels of asymmetric induction.
Computational and Mechanistic Understanding of this compound Reactivity Remains an Unexplored Area of Research
Despite the growing importance of computational chemistry in elucidating reaction mechanisms and predicting stereoselectivity, a thorough search of scientific literature reveals a significant gap in the specific computational and mechanistic analysis of this compound. While general principles of computational chemistry provide a framework for understanding how such a molecule might behave, detailed studies focusing on its non-covalent interactions and the prediction of its enantioselectivity in novel reactions are not publicly available.
Computational chemistry has become an indispensable tool for understanding complex chemical processes at the molecular level. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate the subtle non-covalent interactions that govern the stereochemical outcome of a reaction. These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, play a crucial role in stabilizing transition states and ultimately determining which enantiomer is formed preferentially. However, the application of these powerful methods to the specific case of this compound has not been documented in the reviewed literature.
Similarly, the prediction of enantioselectivity in novel chemical reactions is a key area of computational research. By modeling the transition states of competing reaction pathways, chemists can often predict which stereoisomer will be the major product. This predictive capability is invaluable for the design of new stereoselective syntheses. Unfortunately, no specific predictive models or detailed research findings concerning the enantioselectivity of reactions involving this compound have been reported.
The absence of such studies means that there are no available data tables or in-depth research findings to populate the requested article sections on non-covalent interactions, stereoselectivity, and the prediction of enantioselectivity for this compound. The scientific community has yet to publish research that would provide the necessary computational and mechanistic insights into the reactivity of this specific compound. Therefore, a detailed and scientifically accurate article on this subject, as per the user's structured outline, cannot be generated at this time.
Synthesis and Exploration of R 2 Mercaptobutanoic Acid Derivatives and Analogues
Structure-Activity Relationship Studies
Structure-activity relationship studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological or chemical properties. For (R)-2-mercaptobutanoic acid, SAR exploration involves systematic modifications at its three primary locations: the carboxyl group, the thiol group, and the alkyl chain.
Modifications to the Carboxyl Group (e.g., esters, amides, lactones)
The carboxylic acid moiety is a prime target for modification to alter polarity, solubility, and interaction with biological targets.
Esters: Esterification of this compound can be achieved through standard methods such as Fischer esterification with an alcohol under acidic conditions or by condensation with an alcohol using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Another route involves the reaction of an alkali metal salt of the corresponding halocarboxylic ester with a hydrosulfide. google.com These modifications can produce a range of alkyl and aryl esters, modulating the molecule's lipophilicity and steric profile.
Amides: Amide derivatives are commonly synthesized to introduce hydrogen bonding capabilities and to mimic peptide bonds. The synthesis of amides from this compound can be performed by first converting the carboxylic acid to a more reactive form, such as an acyl chloride, followed by reaction with a primary or secondary amine. libretexts.org Alternatively, direct coupling with an amine is facilitated by a wide array of peptide coupling reagents that activate the carboxylic acid. fishersci.co.ukorganic-chemistry.org These reagents minimize side reactions and help preserve the stereochemical integrity of the chiral center.
| Reagent Abbreviation | Full Name | Notes |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for forming amide bonds, often used in peptide synthesis. fishersci.co.uk |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classic dehydrating agent for forming amides and esters. wikipedia.org |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | A water-soluble carbodiimide, simplifying product purification. fishersci.co.uk |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Another common peptide coupling reagent. fishersci.co.uk |
Lactones: Intramolecular cyclization to form lactones is a potential modification, although for this compound, this would require the introduction of a hydroxyl group elsewhere on the molecule, typically on the alkyl chain. This modification would significantly constrain the molecule's conformation.
Modifications to the Thiol Group (e.g., thioethers, disulfides, sulfoxides)
The nucleophilic thiol group is a key site for derivatization, leading to compounds with altered redox properties and metabolic stability.
Thioethers (Sulfides): Thioethers can be synthesized by the S-alkylation of the thiol group on this compound with alkyl halides. mdpi.com This reaction introduces a variety of alkyl or aryl substituents, which can probe steric and electronic requirements of a binding site. Asymmetric synthesis methods are available for creating chiral thioethers, which could be relevant if the attached group also contains a stereocenter. nih.gov
Disulfides: The thiol group is readily oxidized to form a disulfide. This can result in the formation of a symmetrical disulfide dimer of this compound or a mixed disulfide through reaction with another thiol-containing molecule, such as glutathione (B108866) or a cysteine derivative. researchgate.net Disulfide bond formation can be reversible under biological conditions, making it a useful linkage for prodrug design. The oxidation process can be sensitive to reaction conditions like pH. researchgate.net
Sulfoxides: Subsequent oxidation of the thioether derivatives leads to the formation of sulfoxides. This transformation introduces a chiral center at the sulfur atom, resulting in diastereomers. The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using various oxidizing agents, with hydrogen peroxide being a common "green" option. nih.govorganic-chemistry.org Over-oxidation to the sulfone must be controlled. nih.gov
| Reagent | Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often used in glacial acetic acid at room temperature. | Highly selective for sulfoxide with controlled conditions. nih.govresearchgate.net |
| Periodic Acid (H₅IO₆) | Catalyzed by FeCl₃ in acetonitrile (B52724). | Fast and provides excellent yields. organic-chemistry.org |
| tert-Butyl hydroperoxide (TBHP) | Used with catalysts like dirhodium(II) complexes. | Effective for catalytic sulfoxidation. organic-chemistry.org |
| Selectfluor | Ambient temperature. | Can be used for oxidation of sulfides to sulfoxides or sulfones. organic-chemistry.org |
Variation of the Alkyl Chain Length and Branching
Altering the ethyl group at the chiral center allows for the exploration of how the size and shape of the alkyl side chain affect activity. Analogues can be synthesized from different chiral α-amino acids through diazotization followed by nucleophilic substitution with a sulfur source. nih.gov This provides access to a library of related compounds for SAR studies.
| Analogue Name | Alkyl Group | Potential Amino Acid Precursor |
|---|---|---|
| (R)-2-mercaptopropanoic acid | Methyl | (R)-Alanine |
| This compound | Ethyl | (R)-2-aminobutanoic acid |
| (R)-2-mercapto-3-methylbutanoic acid | Isopropyl | (R)-Valine |
| (R)-2-mercapto-4-methylpentanoic acid | Isobutyl | (R)-Leucine |
Synthesis of Chiral Thioamides and Thioesters
Chiral Thioamides: Thioamides are isosteres of amides with unique chemical and biological properties. chemrxiv.org Their synthesis from a chiral carboxylic acid like this compound requires methods that avoid racemization of the adjacent stereocenter. One approach involves a one-pot process using thiolphosphonate and trichlorosilane, which has been shown to convert chiral amino acids into thioamide peptides with minimal loss of stereochemical purity. researchgate.netnih.gov This method proceeds through the activation of the carboxylic acid, followed by coupling to generate an S-acyl dithiophosphate (B1263838) intermediate which then reacts to form the thioamide. nih.gov
Chiral Thioesters: Thioesters are key intermediates in both organic synthesis and biochemistry. wikipedia.org A chiral thioester can be synthesized from this compound via two main pathways. The first involves activating the carboxyl group (e.g., with DCC) and reacting it with an external thiol (R'-SH). wikipedia.org The second pathway involves reacting the thiol group of this compound with an activated carboxylic acid derivative, such as an acyl chloride (R'-COCl). wikipedia.orgresearchgate.net Both routes lead to the formation of a thioester linkage while preserving the original chiral center.
Heterocyclic Compounds Incorporating this compound Scaffold
The bifunctional nature of this compound makes it an attractive building block for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry. nih.govmdpi.com The simultaneous presence of a nucleophilic thiol and an electrophilic (when activated) carboxyl group allows for cyclocondensation reactions. For instance, reaction with aldehydes or ketones can lead to the formation of thiazolidine (B150603) derivatives. A notable example in this class is the ACE inhibitor fentiapril, which is a (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid, demonstrating the utility of related mercapto-acid scaffolds in constructing complex heterocyclic drugs. researchgate.net Other potential heterocyclic systems can be envisioned through multi-step reaction sequences.
| Heterocycle Class | General Synthetic Approach | Key Reactants |
|---|---|---|
| Thiazolidinones | Condensation reaction involving both the thiol and carboxyl groups. | Aldehydes/ketones and an amine or imine. |
| Thiazines | Ring-forming reactions with reagents containing a 1,3-dielectrophile. | α,β-unsaturated ketones or similar synthons. |
| Fused Bicyclic Systems | Multi-step synthesis starting with derivatization of the thiol or carboxyl group, followed by cyclization. | Ortho-functionalized aromatic compounds (e.g., 2-aminothiophenol). |
Design of Novel Functional Molecules based on this compound
The derivatization strategies outlined above form the basis for the rational design of novel functional molecules built upon the this compound scaffold. By combining modifications to the carboxyl, thiol, and alkyl groups, a vast chemical space can be explored to create molecules with tailored properties. For example, the synthesis of amide derivatives (9.1.1) coupled with S-alkylation (9.1.2) and alkyl chain variation (9.1.3) can generate libraries of compounds for screening as enzyme inhibitors, where each functional group probes a different aspect of the enzyme's active site.
The incorporation of the scaffold into heterocyclic systems (9.3) is a particularly powerful strategy for creating rigid, three-dimensional structures with defined pharmacophoric features. The development of thiazolidine-based ACE inhibitors serves as a key precedent, where the mercapto-acid substructure provides a crucial zinc-binding group within a more complex and specific molecular architecture. researchgate.net Future design efforts could focus on creating novel metal-chelating agents, probes for biological systems, or building blocks for supramolecular chemistry, leveraging the unique stereochemistry and dual functionality of the parent molecule.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry for Sustainable Synthesis
The principles of green chemistry are increasingly driving the adoption of continuous flow manufacturing processes in the chemical industry. researchgate.net Flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless multi-step synthesis. thieme-connect.dealmacgroup.com
The synthesis of chiral molecules like (R)-2-mercaptobutanoic acid can particularly benefit from flow technologies. acs.org Continuous processing can enable the use of hazardous reagents or intermediates under controlled conditions, minimizing risks associated with handling bulk quantities. thieme-connect.de The high surface-area-to-volume ratio in flow reactors allows for efficient thermal management of highly exothermic or endothermic reactions, leading to improved selectivity and yield. thieme-connect.de Furthermore, pressurization of the flow system can allow for heating solvents above their atmospheric boiling points, accelerating reaction rates. thieme-connect.de
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Compounds
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes |
| Heat & Mass Transfer | Often limited, leading to potential side reactions | Excellent control, improving selectivity and yield |
| Scalability | Challenging, often requires re-optimization | Straightforward by "numbering-up" or "sizing-up" |
| Process Control | Manual or semi-automated | Precise, automated control of parameters |
| Footprint | Large, requires significant lab/plant space | Compact, reduced space requirements |
| Sustainability | Higher solvent and energy consumption | Reduced waste, potential for solvent recycling |
Applications in Materials Science Beyond Traditional Polymers
The distinct chemical functionalities of this compound—a carboxylic acid, a thiol, and a stereogenic center—make it an attractive building block for novel functional materials. While chiral thiols have been explored in the synthesis of liquid crystalline polymers, future research is expected to venture into more advanced materials applications. researchgate.net
One promising area is the development of chiral surfaces and interfaces. The thiol group exhibits a strong affinity for noble metal surfaces (e.g., gold, silver, copper), enabling the formation of self-assembled monolayers (SAMs). By using enantiopure this compound, it is possible to create chirally modified surfaces. These surfaces could find applications in:
Enantioselective Sensors: Functionalized electrodes that can selectively detect one enantiomer of a chiral analyte. tandfonline.com
Asymmetric Catalysis: Heterogeneous catalysts where the chiral environment of the SAM induces enantioselectivity in reactions occurring at the surface.
Chiroptical Devices: Materials that interact differently with left- and right-circularly polarized light, for applications in photonics and displays.
Furthermore, this compound can be used to functionalize nanomaterials, such as quantum dots, carbon nanotubes, and metallic nanoparticles. tandfonline.com This imparts chirality to the nanomaterial, opening up possibilities for creating chiral nanostructures with unique electronic and optical properties. felixfreire.com These chiral nanomaterials could be utilized in advanced sensing platforms, asymmetric catalysis, and biomedical imaging. The development of chiral polymers incorporating pendants with stereogenic sulfur atoms also points towards new classes of materials with tunable properties. rsc.org
Interdisciplinary Research with Biotechnology and Chemical Biology
The intersection of chemistry and biology offers fertile ground for exploring the potential of this compound. The thiol group is a key functional group in many biological systems, most notably in the amino acid cysteine. This similarity suggests that this compound could be employed as a molecular probe or modulator of biological processes.
Emerging research directions include:
Enzyme Inhibition: Designing this compound derivatives as potent and selective inhibitors for enzymes whose active sites contain key cysteine residues or rely on metal cofactors that can be targeted by thiols. The chirality of the molecule can be exploited to achieve enantioselective binding and inhibition. Derivatives of other mercapto-containing compounds have shown potent enzyme inhibition activity. nih.gov
Bioconjugation and Labeling: The thiol group can react selectively with specific functional groups on biomolecules, such as maleimides, to form stable covalent bonds. This allows for the site-specific labeling of proteins and other biomolecules with probes containing the this compound scaffold, enabling studies of protein function and localization.
Drug Delivery Systems: Incorporating this compound into drug delivery vehicles, such as polymers or nanoparticles. The thiol groups can form disulfide bonds that are stable in the bloodstream but are cleaved in the reducing environment inside cells, triggering the release of a therapeutic agent.
Moreover, biocatalysis presents a sustainable and highly selective method for the synthesis of chiral molecules. researchgate.netdoaj.org Future research could focus on discovering or engineering enzymes that can produce this compound with high enantiopurity, providing a green alternative to traditional chemical synthesis.
Development of Novel Catalytic Systems Based on the Chiral Thiol Scaffold
The quest for new and more efficient asymmetric catalysts is a central theme in modern organic chemistry. acs.orgmdpi.com The structure of this compound is well-suited for its use as a chiral ligand or organocatalyst. The proximity of the carboxylic acid and the thiol group to the chiral center allows for the creation of a well-defined chiral environment around a catalytic center.
Key future research areas include:
Chiral Ligands for Metal Catalysis: this compound can be elaborated into more complex structures to serve as ligands for transition metals (e.g., rhodium, palladium, copper). organic-chemistry.orgsigmaaldrich.com These chiral metal complexes could catalyze a wide range of asymmetric transformations, such as hydrogenations, C-C bond formations, and cycloadditions. mdpi.com
Bifunctional Organocatalysts: The molecule itself contains both a Brønsted acid (carboxylic acid) and a Lewis basic/nucleophilic site (thiol). This dual functionality can be harnessed to develop novel bifunctional organocatalysts that activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol.
Hydrogen Atom Transfer (HAT) Catalysis: Chiral thiols have emerged as powerful catalysts for enantioselective reactions that proceed through radical intermediates via hydrogen atom transfer. acs.org By integrating the this compound scaffold into more complex molecular frameworks, such as those containing squaramide moieties, it may be possible to develop highly effective H-bonding HAT catalysts for challenging asymmetric transformations. acs.org
DNA-Based Hybrid Catalysts: The concept of using DNA as a chiral scaffold for asymmetric catalysis is a novel approach. mdpi.com Ligands derived from this compound could be designed to bind non-covalently to DNA, creating a chiral pocket for a metal-catalyzed reaction to occur with high enantioselectivity. mdpi.com
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Potential Reactions | Mechanism of Action |
| Chiral Metal-Ligand Complex | Asymmetric Hydrogenation, Allylic Alkylation | Coordination to metal center creates a chiral environment. |
| Bifunctional Organocatalyst | Michael Addition, Aldol (B89426) Reaction | Simultaneous activation of electrophile and nucleophile. |
| HAT Catalyst | Hydrofunctionalization, Deracemization | Enantioselective hydrogen atom donation to a radical intermediate. acs.org |
| DNA-Hybrid Catalyst | Diels-Alder, Friedel-Crafts | Supramolecular assembly with DNA creates a chiral catalytic site. mdpi.com |
Challenges and Opportunities in Scalable Production of Enantiopure this compound
While the potential applications of this compound are vast, its widespread use is contingent on the availability of efficient and cost-effective methods for its production on a large scale with high enantiomeric purity.
Challenges:
Enantioselectivity: Achieving high enantiomeric excess (e.e.) is a primary challenge in asymmetric synthesis. scirea.org Many catalytic systems require expensive and complex chiral ligands or auxiliaries. pharmtech.com
Racemization: The stereogenic center alpha to the carboxylic acid can be susceptible to racemization under certain reaction conditions (e.g., strongly basic or acidic), compromising the optical purity of the final product.
Purification: Separating the desired enantiomer from the racemic mixture or from the minor enantiomer can be difficult and costly, often requiring chiral chromatography.
Opportunities:
Advanced Catalysis: The development of next-generation catalysts with higher activity and selectivity could significantly improve the efficiency of asymmetric synthesis, requiring lower catalyst loadings and simplifying purification. scirea.org This includes both organocatalysts and transition-metal catalysts.
Biocatalytic Routes: As mentioned, using enzymes or whole-cell systems offers the potential for unparalleled selectivity (often >99% e.e.) under mild, aqueous conditions. researchgate.netdoaj.org The discovery or engineering of specific enzymes for the synthesis of this compound represents a major opportunity for sustainable and scalable production.
Continuous Manufacturing: Implementing flow chemistry for the synthesis can address many of the challenges associated with scale-up. researchgate.net Continuous processes can lead to higher throughput, better consistency, and lower operational costs compared to batch production. scirea.org
Dynamic Kinetic Resolution (DKR): This strategy combines the kinetic resolution of a racemate with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com Developing a robust DKR process for a derivative of 2-mercaptobutanoic acid could be a highly efficient production strategy.
Q & A
Q. Methodological Approach :
- Step 1 : Start with chiral precursors (e.g., (R)-cysteine derivatives) or employ asymmetric synthesis using catalysts like chiral Lewis acids (e.g., BINOL-based systems) to induce stereocontrol .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust reaction parameters (temperature, solvent polarity) to minimize racemization. For example, lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF) can reduce side reactions .
- Step 3 : Purify via recrystallization or chiral column chromatography. Validate purity using optical rotation measurements and chiral HPLC (e.g., Chiralpak® IC column, 90:10 hexane/isopropanol mobile phase) .
Q. Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structure. The thiol (-SH) proton appears as a broad singlet at δ 1.2–1.5 ppm, while the carboxylic acid proton is observed at δ 10–12 ppm (DMSO-d6 solvent) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M-H] at m/z 134.1 (calculated for CHOS) .
- Infrared (IR) Spectroscopy : Confirm functional groups with peaks at 2500–2600 cm (S-H stretch) and 1700–1720 cm (C=O stretch) .
Q. Methodological Approach :
- Step 1 : Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction. For example, compare studies using the compound as a protease inhibitor versus its role in redox signaling .
- Step 2 : Perform meta-analysis to quantify heterogeneity (e.g., I statistic). If I > 50%, explore subgroup analyses (e.g., cell type, dosage ranges) .
- Step 3 : Validate findings via independent replication. Use isogenic cell lines or animal models to control for genetic variability. For enzymatic assays, standardize buffer conditions (pH 7.4, 25°C) .
Q. Methodological Approach :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., glutathione reductase) on a sensor chip. Inject (R)- and (S)-enantiomers separately to measure binding kinetics (K, k/k) .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model docking interactions. Focus on hydrogen bonding between the thiol group and active-site residues (e.g., Cys113 in thioredoxin) .
- Circular Dichroism (CD) : Monitor conformational changes in the protein upon enantiomer binding. A negative band at 220 nm indicates α-helix destabilization .
Q. Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
